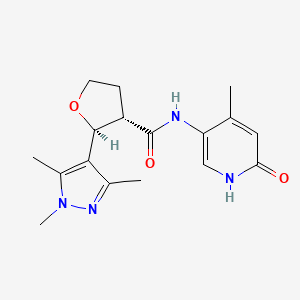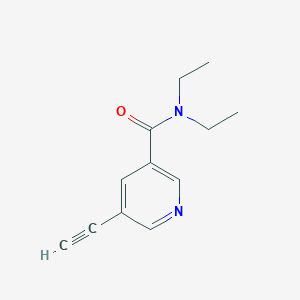![molecular formula C9H20Cl2N2O B7450962 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride, also known as LY2979165, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride acts as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride reduces the release of these neurotransmitters, which leads to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been shown to have several biochemical and physiological effects, including a decrease in dopamine release in the striatum, a brain region involved in reward processing, and an increase in dopamine release in the prefrontal cortex, a brain region involved in cognitive control. These effects suggest that 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could be a potential treatment for addiction and other psychiatric disorders. Additionally, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been found to have analgesic effects, which could be attributed to its ability to reduce the release of neurotransmitters involved in pain signaling.
实验室实验的优点和局限性
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has several advantages for lab experiments, including its high selectivity and potency for VMAT2 inhibition, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is its short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for the study of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride. One potential direction is to investigate its therapeutic potential in addiction and other psychiatric disorders, where it could be used to modulate the activity of the brain's reward system. Another direction is to explore its analgesic effects and potential use in the treatment of chronic pain. Additionally, the development of more stable analogs of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could overcome its short half-life and improve its utility in lab experiments.
合成方法
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is synthesized through a multistep process that involves the reaction of morpholine with cyclobutanone, followed by reduction with sodium borohydride, and subsequent reaction with formaldehyde. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride.
科学研究应用
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various disease conditions, including depression, anxiety, addiction, and pain. It has been shown to modulate the activity of the brain's reward system, which is involved in the development of addiction and other psychiatric disorders. 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
(1-morpholin-4-ylcyclobutyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-9(2-1-3-9)11-4-6-12-7-5-11;;/h1-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQNNMZVZFVNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)
![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)